

An In-depth Technical Guide to o-Bromophenyl Acetate for Scientific Professionals

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Compound of Interest

Compound Name: *o-Bromophenyl acetate*

Cat. No.: B118267

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This guide provides a comprehensive overview of the physical and chemical properties of **o-Bromophenyl acetate**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to offer practical insights into its synthesis, handling, and analytical characterization, ensuring a thorough understanding for its application in a laboratory setting.

Core Identification and Properties

o-Bromophenyl acetate, also known as 2-bromophenyl acetate, is an aromatic ester with significant applications as a building block in organic synthesis. Its chemical structure consists of an acetyl group esterified with the hydroxyl group of o-bromophenol.

Chemical Structure and Identifiers

- IUPAC Name: (2-bromophenyl) acetate[1]
- CAS Number: 1829-37-4[1]
- Molecular Formula: C₈H₇BrO₂[1]
- Molecular Weight: 215.04 g/mol [1]
- InChI Key: BEHBHYYPTOHUH-X-UHFFFAOYSA-N[1]
- Canonical SMILES: CC(=O)OC1=CC=CC=C1Br[1]

Physical Properties

A precise compilation of physical properties is fundamental for the effective design of experimental protocols, including reaction setup, purification, and storage. The following table summarizes the key physical data for **o-Bromophenyl acetate**. It is important to note that while some experimental data is available, many physical properties are computationally predicted and should be considered as estimates.

Property	Value	Source
Molecular Weight	215.04 g/mol	PubChem[1]
Boiling Point	114 °C at 4 Torr	ChemicalBook[2]
Density	1.389±0.06 g/cm ³ (Predicted)	ChemicalBook[2]
Solubility	Soluble in organic solvents	Aaopen Global[3]
XLogP3	2.2	PubChem (Computed)[1]

Synthesis of o-Bromophenyl Acetate: A Validated Protocol

The synthesis of **o-Bromophenyl acetate** is most commonly and efficiently achieved through the acetylation of o-bromophenol. This esterification reaction can be readily accomplished using acetic anhydride with a base catalyst, such as pyridine, or a solid catalyst. The following protocol describes a robust and reproducible method.

Causality of Experimental Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Pyridine serves as a nucleophilic catalyst and an acid scavenger, accelerating the reaction by forming a highly reactive acetylpyridinium intermediate and neutralizing the acetic acid produced. The workup procedure is designed to thoroughly remove the catalyst and byproducts, ensuring a high purity of the final product.

Experimental Protocol: Acetylation of o-Bromophenol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and thorough purification.

Materials:

- o-Bromophenol
- Acetic Anhydride
- Pyridine (anhydrous)
- Dichloromethane (or Ethyl Acetate)
- 1 M Hydrochloric Acid
- Saturated aqueous Sodium Bicarbonate
- Brine
- Anhydrous Sodium Sulfate (or Magnesium Sulfate)
- Toluene

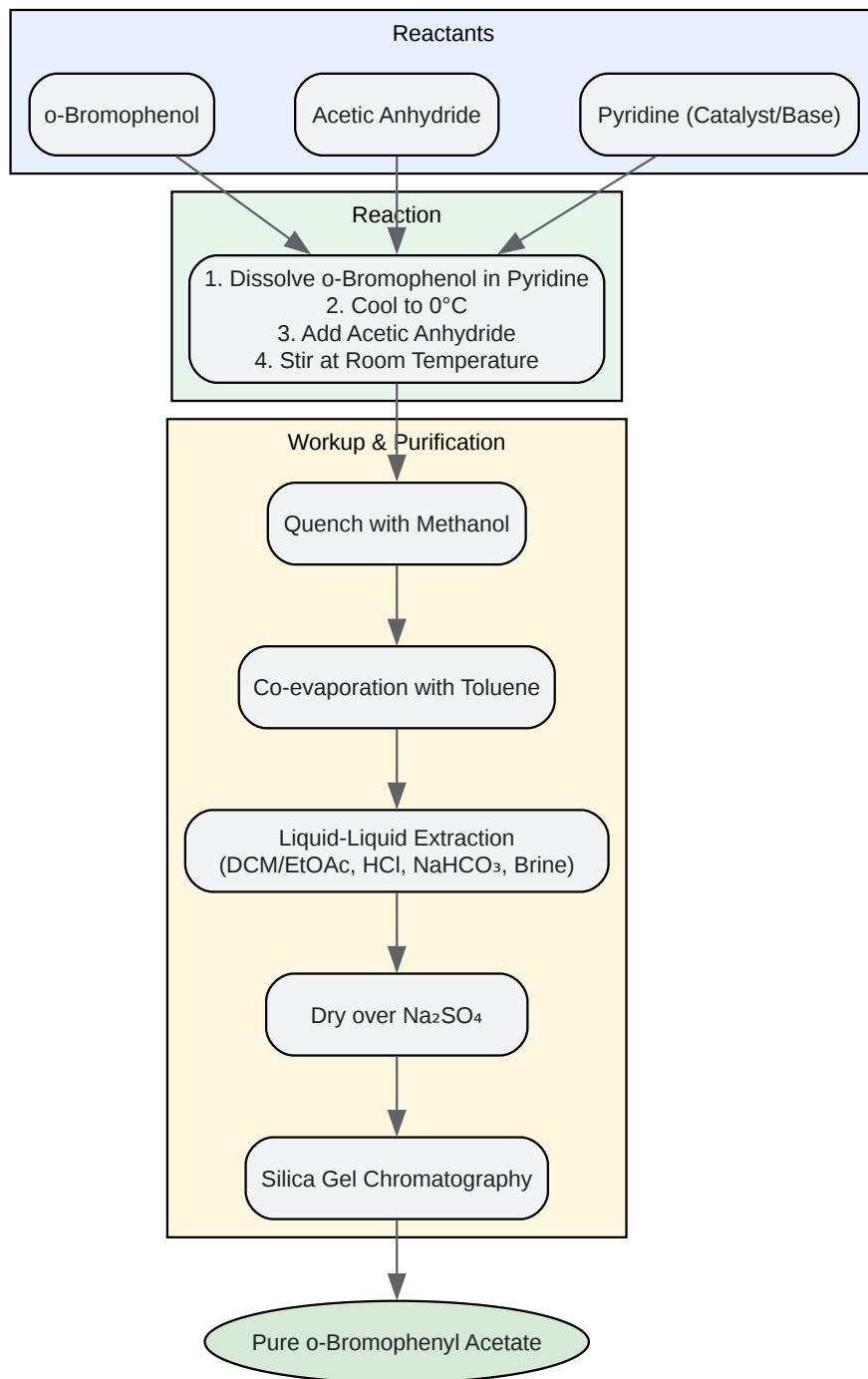
Procedure:

- Under an inert atmosphere (e.g., Argon), dissolve o-bromophenol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of o-bromophenol).
- Cool the solution to 0°C using an ice bath.
- Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by the cautious addition of dry methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.

- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
- Purify the crude product by silica gel column chromatography to yield the pure **o-Bromophenyl acetate**.[4]

Synthesis Workflow Diagram

Figure 1: Synthesis of o-Bromophenyl Acetate

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Caption: Synthesis workflow for **o-Bromophenyl Acetate**.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **o-Bromophenyl acetate**.

Spectroscopic Data

- ^{13}C NMR Spectra: Spectral data is available and can be accessed through public databases such as PubChem.[1]
- IR Spectra: Vapor phase IR spectral data is available for reference.[1]
- Mass Spectrometry (GC-MS): Mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern.[1]

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for **o-Bromophenyl acetate** is not readily available, data from analogous compounds such as 4-bromophenyl acetate and other brominated aromatic compounds provide essential guidance.

General Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Identification (Based on Analogous Compounds)

- Skin and Eye Irritation: May cause skin and eye irritation.[6]
- Harmful if Swallowed or Inhaled: May be harmful if swallowed or inhaled.

- Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Applications in Research and Development

o-Bromophenyl acetate serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization. These characteristics make it a valuable starting material in the development of pharmaceuticals and other fine chemicals.

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